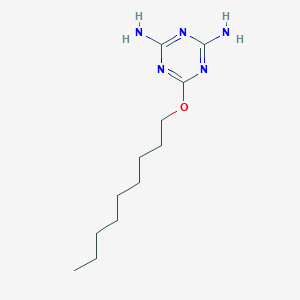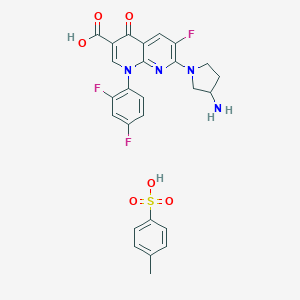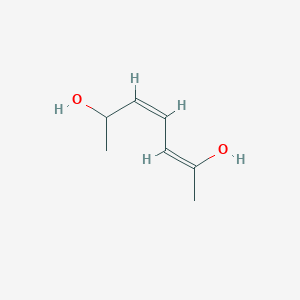
(2Z,4Z)-Hepta-2,4-diene-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4Z)-Hepta-2,4-diene-2,6-diol, also known as heptadienediol, is a diol that is commonly used in scientific research for its unique chemical properties. This compound has a symmetrical structure, with two double bonds and two hydroxyl groups, which make it a versatile building block for the synthesis of other compounds. In
Scientific Research Applications
Heptadienediol has a wide range of scientific research applications, including the synthesis of other compounds, the study of enzyme kinetics, and the investigation of biological systems. Heptadienediol can be used as a building block for the synthesis of other compounds, such as pheromones and natural products. It can also be used as a substrate for enzyme-catalyzed reactions, which can be used to study the kinetics and mechanisms of enzymes. In addition, (2Z,4Z)-Hepta-2,4-diene-2,6-diolol has been used to study the transport of sugars across biological membranes, as well as the regulation of gene expression in bacteria.
Mechanism of Action
The mechanism of action of (2Z,4Z)-Hepta-2,4-diene-2,6-diolol is not well understood, but it is believed to act as a competitive inhibitor of enzymes that utilize diols as substrates. Heptadienediol may also interact with biological membranes, altering their properties and affecting the transport of molecules across them.
Biochemical and Physiological Effects
Heptadienediol has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes that utilize diols as substrates, the alteration of membrane properties, and the modulation of gene expression in bacteria. In addition, (2Z,4Z)-Hepta-2,4-diene-2,6-diolol has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
Heptadienediol has several advantages for use in lab experiments, including its high yield and purity, its versatility as a building block for the synthesis of other compounds, and its ability to act as a substrate for enzyme-catalyzed reactions. However, (2Z,4Z)-Hepta-2,4-diene-2,6-diolol also has some limitations, including its potential toxicity and its limited solubility in water.
Future Directions
There are several future directions for research on (2Z,4Z)-Hepta-2,4-diene-2,6-diolol, including the investigation of its mechanism of action, the development of new synthetic methods, and the exploration of its potential as a therapeutic agent. In addition, (2Z,4Z)-Hepta-2,4-diene-2,6-diolol could be used as a tool for the study of biological systems, such as the transport of molecules across membranes and the regulation of gene expression. Overall, (2Z,4Z)-Hepta-2,4-diene-2,6-diolol is a promising compound with many potential applications in scientific research.
Synthesis Methods
Heptadienediol can be synthesized using a variety of methods, including the oxidation of heptadiene with potassium permanganate or ozone, the reduction of heptadienone with sodium borohydride or lithium aluminum hydride, and the hydrolysis of heptadienyl acetate with sodium hydroxide. The most commonly used method is the oxidation of heptadiene with potassium permanganate, which yields (2Z,4Z)-Hepta-2,4-diene-2,6-diolol in high yield and purity.
properties
CAS RN |
102605-91-4 |
|---|---|
Product Name |
(2Z,4Z)-Hepta-2,4-diene-2,6-diol |
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(2Z,4Z)-hepta-2,4-diene-2,6-diol |
InChI |
InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-6,8-9H,1-2H3/b4-3-,7-5- |
InChI Key |
RGHYWMFALZHNSF-MRWCJKGFSA-N |
Isomeric SMILES |
CC(/C=C\C=C(\C)/O)O |
SMILES |
CC(C=CC=C(C)O)O |
Canonical SMILES |
CC(C=CC=C(C)O)O |
synonyms |
2,4-Heptadiene-2,6-diol, (Z,Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Isopropyloxazolo[4,5-b]pyridine](/img/structure/B24579.png)
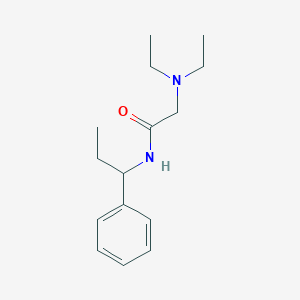
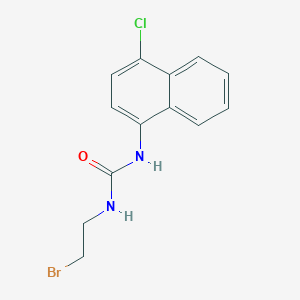
![4-Amino-2-[(2-hydroxyethylamino)methyl]phenol](/img/structure/B24584.png)
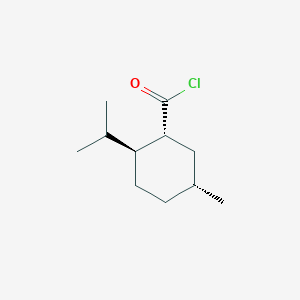

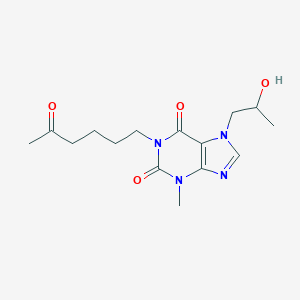
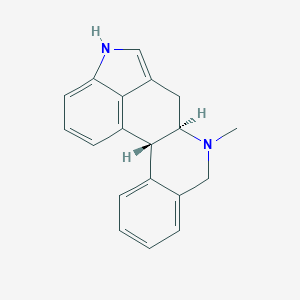
![[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate](/img/structure/B24600.png)
